molecular formula C9H11ClO5S B8640943 2,3,4-trimethoxybenzenesulfonyl Chloride

2,3,4-trimethoxybenzenesulfonyl Chloride

Cat. No.: B8640943
M. Wt: 266.70 g/mol
InChI Key: OZFZSLXTIGNTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-trimethoxybenzenesulfonyl Chloride is a useful research compound. Its molecular formula is C9H11ClO5S and its molecular weight is 266.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11ClO5S

Molecular Weight

266.70 g/mol

IUPAC Name

2,3,4-trimethoxybenzenesulfonyl chloride

InChI

InChI=1S/C9H11ClO5S/c1-13-6-4-5-7(16(10,11)12)9(15-3)8(6)14-2/h4-5H,1-3H3

InChI Key

OZFZSLXTIGNTSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3,4-Trimethoxybenzenesulfonyl chloride is synthesized by reaction of pyrogallol trimethyl ether with chlorosulfonic acid in chloroform at 0° C. according to the procedure described in G. Pifferi and R. Monguzzi, Journal of Pharmaceutical Sciences, 1973, 62, 1393.
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Synthesis routes and methods II

Procedure details

To a solution of 10.0 g of 1,2,3-trimethoxy benzene in CHCl3 (100 ml) was added dropwise 6.90 g of chlorosulfonic acid over 10 minutes under ice cooling. After stirring at room temperature for two hours, the solution was poured into ice water and the resulting mixture was extracted with CHCl3. The aqueous layer was filtered with celite, the filtrate was neutralized with an aqueous solution of 2 mol/L KOH (pH=9), and the solvent was evaporated under reduced pressure to obtain 1.40 g. Phosphorus oxychloride (7 ml) was added to the obtained residue and the mixture was stirred at external temperature of 100° C. for one hour. The solution was poured into ice water, the resulting mixture was extracted with Et2O, the organic layer was washed with water and with saturated brine and then dried over MgSO4; the drying agent was separated by filtration, and then the solvent was evaporated under reduced pressure. The obtained residue was purified by column chromatography (silicagel 60N; mobile phase: EtOAc/n-hexane=1/10 to 1/4; v/v) to obtain 450 mg of the title compound.
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